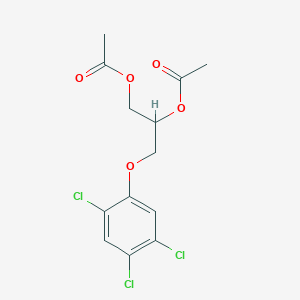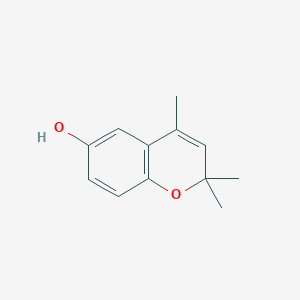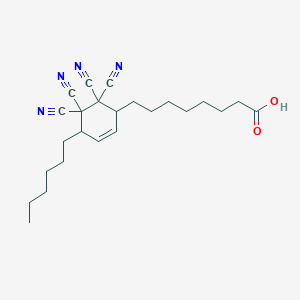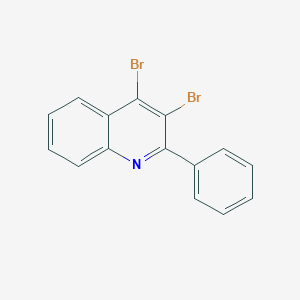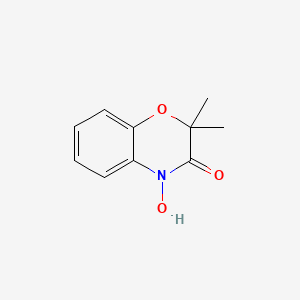![molecular formula C15H15NO3S B14727247 1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene CAS No. 5465-79-2](/img/structure/B14727247.png)
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene is an organic compound with a complex structure that includes methoxy, methyl, nitro, and sulfanyl functional groups
Métodos De Preparación
The synthesis of 1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-nitrophenol and 1-methoxy-4-methylbenzene.
Formation of Sulfanyl Intermediate: The 4-methyl-2-nitrophenol is reacted with a thiol reagent under acidic conditions to form the sulfanyl intermediate.
Coupling Reaction: The sulfanyl intermediate is then coupled with 1-methoxy-4-methylbenzene using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride, resulting in the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene can be compared with similar compounds such as:
1-Methoxy-4-methylbenzene: Lacks the nitro and sulfanyl groups, making it less reactive in certain chemical reactions.
4-Methyl-2-nitrophenol: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
4-Methyl-2-nitroaniline: Has an amino group instead of a sulfanyl group, leading to different chemical and biological properties.
Propiedades
Número CAS |
5465-79-2 |
|---|---|
Fórmula molecular |
C15H15NO3S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-7-14(12(8-10)16(17)18)20-15-9-11(2)4-6-13(15)19-3/h4-9H,1-3H3 |
Clave InChI |
WUGQHRNIFCWOGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SC2=C(C=CC(=C2)C)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


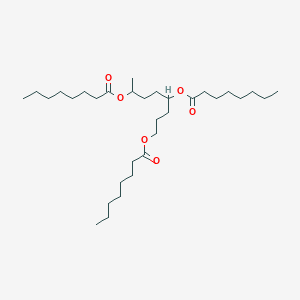
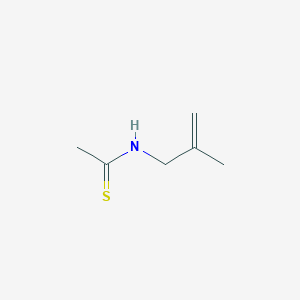
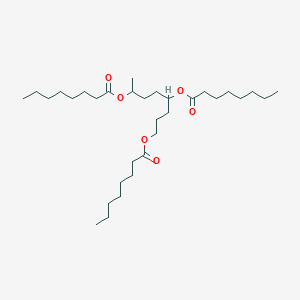
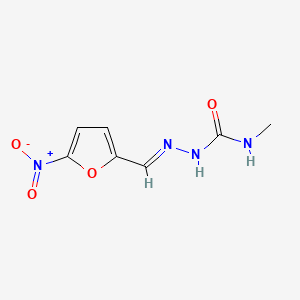
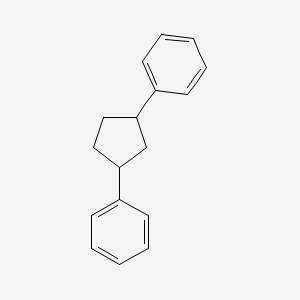
![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
